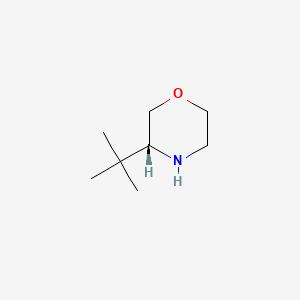

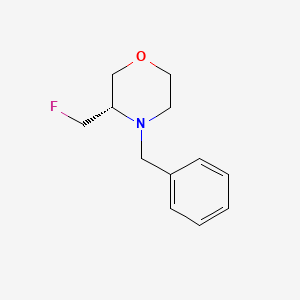

(R)-3-(tert-butyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-3-(tert-butyl)morpholine” is a derivative of morpholine . Morpholine is an important building block for rubber chemicals and finds a multitude of applications in other industries. It is used as an intermediate for water treatment, the production of pharmaceutical and agrochemical products as well as optical brighteners .

Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The reaction sequence for synthesis of tert-butanol from methyl propane is based on the retrosynthetic analysis .Molecular Structure Analysis

The molecular formula of “®-3-(tert-butyl)morpholine” is C10H19NO4 . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

The molecular weight of “®-3-(tert-butyl)morpholine” is 217.26216 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Organic Synthesis and Chemical Transformations

The tert-butyl group (t-Bu) in ®-3-(tert-butyl)morpholine plays a crucial role in organic synthesis. Chemists utilize it as a protecting group for amines, alcohols, and carboxylic acids. By selectively blocking specific functional groups during reactions, researchers can achieve desired transformations without affecting other parts of the molecule .

Biodegradation Pathways and Environmental Chemistry

Understanding the fate of organic compounds in the environment is essential. The tert-butyl moiety is often found in pesticides, pharmaceuticals, and industrial chemicals. Investigating its biodegradation pathways helps assess environmental impact and design more sustainable molecules .

Drug Design and Medicinal Chemistry

Researchers explore ®-3-(tert-butyl)morpholine derivatives for drug development. The t-Bu group influences drug stability, solubility, and pharmacokinetics. By modifying this scaffold, scientists create novel compounds with improved bioavailability and therapeutic properties .

Catalysis and Late-Stage Functionalization

Late-stage hydroxylation at tert-butyl sites is an emerging area. Scientists have demonstrated hydroxylation reactions on densely functionalized molecules, including pharmaceutical intermediates. Harnessing tert-butyl as a functional group enables strategic synthetic planning for complex structures .

Materials Science and Polymer Chemistry

The tert-butyl group affects polymer properties. Incorporating ®-3-(tert-butyl)morpholine units into polymer chains can enhance mechanical strength, thermal stability, and resistance to degradation. These polymers find applications in coatings, adhesives, and drug delivery systems .

Biomedical Applications: mRNA Vaccine Delivery

Recent research highlights the use of charge-altering releasable transporters containing the tert-butyl group. These carriers efficiently deliver mRNA vaccines, such as SARS-CoV-2 vaccines, inducing neutralizing antibodies and T cell memory .

作用機序

The tert-butyl group has a unique reactivity pattern due to its crowded nature. This is highlighted by summarising characteristic applications, starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways . The Boc deprotection mechanism using trifluoroacetic acid (TFA) is also relevant .

将来の方向性

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described . This suggests potential future directions for the use of “®-3-(tert-butyl)morpholine” in various industries.

特性

IUPAC Name |

(3R)-3-tert-butylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBCOMFKPPSDAN-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693469 |

Source

|

| Record name | (3R)-3-tert-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286768-66-8 |

Source

|

| Record name | (3R)-3-tert-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)

![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)

![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)

![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)